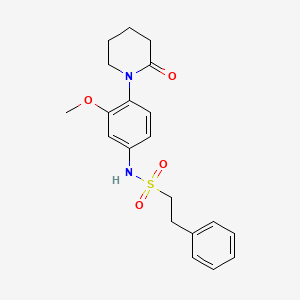![molecular formula C21H24Cl2N4O3S B3014463 Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 898344-64-4](/img/structure/B3014463.png)
Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H24Cl2N4O3S and its molecular weight is 483.41. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
The indole derivatives, which are structurally related to the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . They can be designed to target specific inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma. The compound’s structure could be modified to enhance its anti-inflammatory activity and specificity .
Anticancer Potential
The biological activity of indole derivatives extends to anticancer properties . They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. Research into the specific anticancer mechanisms of our compound could lead to the development of new chemotherapeutic agents .
Anti-HIV Activity
Some indole derivatives have been evaluated as HIV-1 inhibitors . The structural complexity of the compound allows for high-affinity binding to multiple receptors, which could be exploited to develop new anti-HIV medications .
Antitubercular Activity
Indole-based compounds have also been investigated for their antitubercular activity . They have shown effectiveness against Mycobacterium tuberculosis in both active and dormant states. This indicates a potential application of our compound in the treatment of tuberculosis .
Antimicrobial Effects
The broad-spectrum antimicrobial effects of indole derivatives make them candidates for treating bacterial infections. The compound could be synthesized to target resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic effects , suggesting that they could be used to manage blood sugar levels. Further research could explore how our compound affects insulin secretion and glucose metabolism .
Neuroprotective Effects
Finally, the compound’s indole moiety suggests potential neuroprotective effects . It could be studied for its ability to protect neuronal cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s .
properties
IUPAC Name |
ethyl 1-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3S/c1-3-16-24-21-27(25-16)19(28)18(31-21)17(14-8-7-13(22)10-15(14)23)26-9-5-6-12(11-26)20(29)30-4-2/h7-8,10,12,17,28H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOFRYWHPAQGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCC(C4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

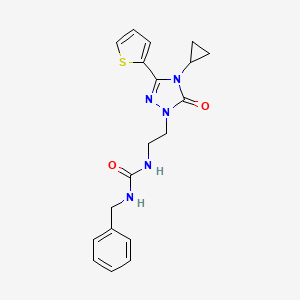
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
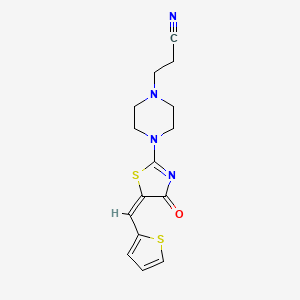
![1-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B3014385.png)
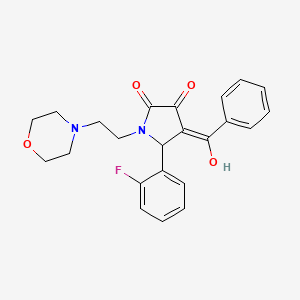


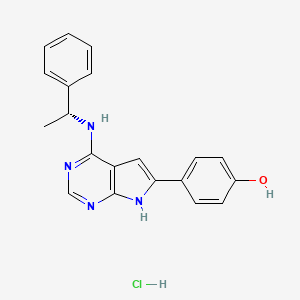
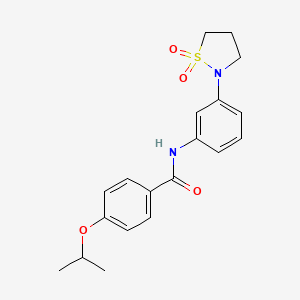
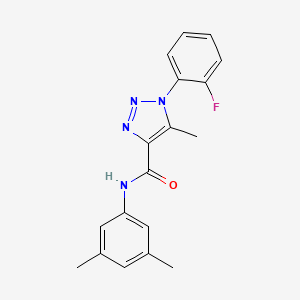
![ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3014398.png)
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)
